molecular formula C16H25N3O5 B6297470 tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate CAS No. 2387594-88-7

tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate

Cat. No.: B6297470
CAS No.: 2387594-88-7
M. Wt: 339.39 g/mol
InChI Key: XBGPEINOIWBTCZ-UHFFFAOYSA-N
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Description

“tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate” is a chemical compound with the CAS Number: 2387594-88-7 and a molecular weight of 339.39 . It has a linear formula of C16H25N3O5 .


Synthesis Analysis

The synthesis of similar compounds often involves the use of di-tert-butyl dicarbonate and hydroxylamine hydrochloride . Another method involves the addition of benzoyl chloride to diethanolamine, heating to reflux for 1-1.5 hours, cooling to 23-28°C, adding sulfuryl chloride, and reacting until complete . Then, di-tert-butyl carbonate is added and stirred for 0.5-1 hour, and hydrogen gas is passed through to remove the benzoyl group .


Molecular Structure Analysis

The molecular structure of similar compounds often involves the use of the tert-butyloxycarbonyl (Boc) and related carbamate protecting groups to diminish the nucleophilicity of sp2-hybridized nitrogen atoms of indoles, 1,2-indazoles, pyrroles, and related structures .


Chemical Reactions Analysis

The deprotection of N-Boc protected heteroarenes can be achieved via a proposed addition/elimination mechanism . This involves the use of 3-methoxypropylamine as a mild deprotecting agent for various N-Boc protected heteroarenes .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, similar compounds such as N-Boc-diethanolamine are used as cleavable ADC linkers in the synthesis of antibody-drug conjugates (ADCs) .

Future Directions

The continued pursuit of functionalized soft-N-donor complexant scaffolds with favorable solubility and kinetics profiles applicable for the separation of the trivalent minor actinides from the lanthanides has attracted significant interest . This compound could potentially be used in such research, given its structural similarities to other compounds used in these areas .

Properties

IUPAC Name

tert-butyl N-[2-(1-hydroxyethyl)pyrimidin-4-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O5/c1-10(20)12-17-9-8-11(18-12)19(13(21)23-15(2,3)4)14(22)24-16(5,6)7/h8-10,20H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGPEINOIWBTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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